molecular formula C21H28N4O4S B2377530 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1421491-87-3

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2377530
CAS No.: 1421491-87-3
M. Wt: 432.54
InChI Key: JLTSEZSYEQKAJI-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a piperidine ring, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with cyclopentanone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Introduction of the Sulfonyl Group: The sulfonyl group is typically added through sulfonylation reactions, using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final coupling step involves the reaction of the phthalazinone intermediate with the piperidine derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and piperidine moieties, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to biological effects. The exact pathways involved would depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide: shares similarities with other phthalazinone derivatives, piperidine-based compounds, and sulfonyl-containing molecules.

    Phthalazinone Derivatives: These compounds often exhibit similar biological activities due to the presence of the phthalazinone core.

    Piperidine-Based Compounds: Compounds with piperidine rings are known for their pharmacological properties, including analgesic and anti-inflammatory effects.

    Sulfonyl-Containing Molecules: Sulfonyl groups are common in many drugs and can enhance the solubility and stability of the compounds.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-30(28,29)24-12-10-15(11-13-24)20(26)22-14-19-17-8-4-5-9-18(17)21(27)25(23-19)16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTSEZSYEQKAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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